![molecular formula C16H15N3O B7503359 N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7503359.png)
N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-3-carboxamide, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, which plays a critical role in a variety of physiological processes, including immune response, cell growth, and differentiation.
Mechanism of Action
N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-3-carboxamide inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK2 and preventing its phosphorylation. This prevents the activation of downstream targets, including STAT3, and leads to the inhibition of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in a variety of cancer cell lines. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), in immune cells. In addition, this compound has been shown to have anti-angiogenic effects, which may be useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-3-carboxamide in lab experiments is its specificity for the JAK/STAT signaling pathway. This allows researchers to study the role of this pathway in various physiological processes without affecting other signaling pathways. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, the potency of this compound can vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for research involving N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-3-carboxamide. One area of research is the development of more potent and selective JAK/STAT inhibitors. Another area of research is the study of the role of JAK/STAT signaling in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Finally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, may be a promising approach for the treatment of cancer.
Synthesis Methods
N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-cyanobenzyl chloride with 3-acetylpyridine to form 3-(3-cyanobenzyl)-6-acetylpyridine. This intermediate is then reacted with methylamine and dimethylformamide to produce this compound. The overall yield of this synthesis method is approximately 25%.
Scientific Research Applications
N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-3-carboxamide has been widely used in scientific research as a tool to study the JAK/STAT signaling pathway. It has been shown to inhibit the phosphorylation of JAK2 and STAT3, which are key components of this pathway. This compound has been used to study the role of JAK/STAT signaling in a variety of physiological processes, including immune response, cell growth, and differentiation. It has also been used in cancer research to study the role of this pathway in tumor growth and metastasis.
Properties
IUPAC Name |
N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-6-7-15(10-18-12)16(20)19(2)11-14-5-3-4-13(8-14)9-17/h3-8,10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIIDRASYBMNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[2-Carboxy-1-(4-chlorophenyl)ethyl]sulfamoyl]-4,5-dimethylbenzoic acid](/img/structure/B7503276.png)

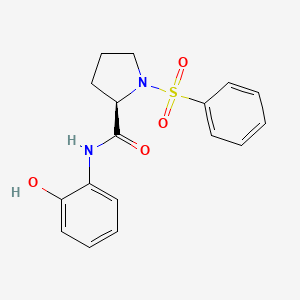
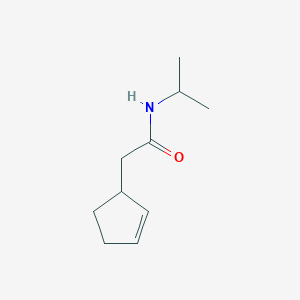
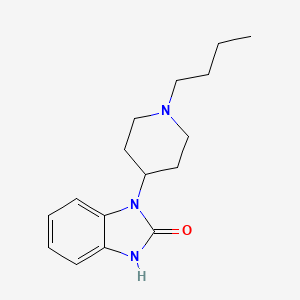
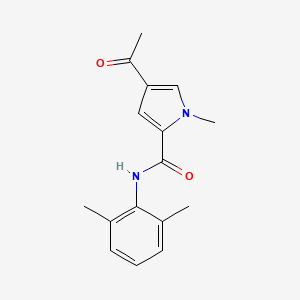
![N,N-dimethyl-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxamide](/img/structure/B7503310.png)
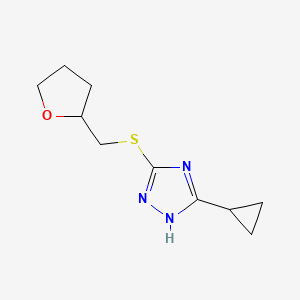

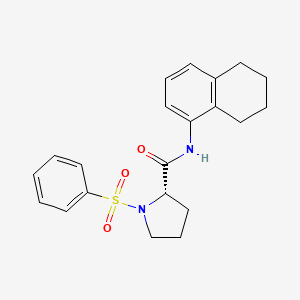
![1-(4-ethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7503329.png)
![2-[(3-Chlorophenyl)methylamino]pyridine-3-carboxylic acid](/img/structure/B7503337.png)
![4-[[(2-Phenoxybenzoyl)amino]methyl]benzoic acid](/img/structure/B7503338.png)
![N-[(3-cyanophenyl)methyl]-2-fluoro-N-methylbenzamide](/img/structure/B7503351.png)
